Cas no 5462-81-7 (7-Methyltetralin-1-one oxime)
7-Methyltetralin-1-one oxime Chemical and Physical Properties
Names and Identifiers
-
- 1(2H)-Naphthalenone,3,4-dihydro-7-methyl-, oxime
- (NE)-N-(7-methyltetralin-1-ylidene)hydroxylamine
- (NZ)-N-(7-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine
- 7-Methyltetralin-1-one oxime
- NSC16030
- 1(2h)-naphthalenone,3,4-dihydro-7-methyl-,oxime,(1e)-
- 7-methyl-3,4-dihydronaphthalen-1(2H)-one oxime
- 7-METHYL-1-TETRALONE OXIME
- NSC-16030
- (Z)-7-methyl-3,4-dihydronaphthalen-1(2H)-one oxime
- AS-67648
- N-[(1Z)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine
- 5462-81-7
- N-[(1E)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine
- AMY42527
- AKOS006372689
- DB-210828
-
- MDL: MFCD00089978
- Inchi: 1S/C11H13NO/c1-8-5-6-9-3-2-4-11(12-13)10(9)7-8/h5-7,13H,2-4H2,1H3/b12-11-
- InChI Key: NRXXCKJRKNRTSY-QXMHVHEDSA-N
- SMILES: O/N=C1\C2C=C(C)C=CC=2CCC\1
Computed Properties
- Exact Mass: 175.09979
- Monoisotopic Mass: 175.1
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.6
- XLogP3: 2.6
Experimental Properties
- Density: 1.14
- Boiling Point: 339°Cat760mmHg
- Flash Point: 210.1°C
- Refractive Index: 1.59
- PSA: 32.59
- LogP: 2.50960
7-Methyltetralin-1-one oxime Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E906949-1g |
(1E)-N-hydroxy-7-methyl-3,4-dihydronaphthalen-1(2H)-imine |
5462-81-7 | 98% | 1g |
¥7,182.00 | 2022-01-11 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13883-5g |
(nz)-n-(7-methyl-3,4-dihydro-2h-naphthalen-1-ylidene)hydroxylamine |
5462-81-7 | 95% | 5g |
$1793 | 2023-09-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E906949-250mg |
(1E)-N-hydroxy-7-methyl-3,4-dihydronaphthalen-1(2H)-imine |
5462-81-7 | 98% | 250mg |
¥2,627.10 | 2022-01-11 | |
| Chemenu | CM232298-250mg |
7-Methyl-3,4-dihydronaphthalen-1(2H)-one oxime |
5462-81-7 | 95% | 250mg |
$*** | 2023-05-30 | |
| Chemenu | CM232298-1g |
7-Methyl-3,4-dihydronaphthalen-1(2H)-one oxime |
5462-81-7 | 95% | 1g |
$*** | 2023-05-30 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13883-5g |
(nz)-n-(7-methyl-3,4-dihydro-2h-naphthalen-1-ylidene)hydroxylamine |
5462-81-7 | 95 | 5g |
$1793 | 2022-12-11 | |
| eNovation Chemicals LLC | D771269-250mg |
(NE)-N-(7-methyltetralin-1-ylidene)hydroxylamine |
5462-81-7 | 98% | 250mg |
$160 | 2024-06-06 | |
| eNovation Chemicals LLC | D771269-1g |
(NE)-N-(7-methyltetralin-1-ylidene)hydroxylamine |
5462-81-7 | 98% | 1g |
$310 | 2024-06-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581231-250mg |
7-Methyl-3,4-dihydronaphthalen-1(2H)-one oxime |
5462-81-7 | 98% | 250mg |
¥1183 | 2023-04-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581231-1g |
7-Methyl-3,4-dihydronaphthalen-1(2H)-one oxime |
5462-81-7 | 98% | 1g |
¥3276 | 2023-04-13 |
7-Methyltetralin-1-one oxime Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 7-Methyltetralin-1-one oxime
Introduction to 7-Methyltetralin-1-one oxime (CAS No. 5462-81-7)
7-Methyltetralin-1-one oxime, identified by the Chemical Abstracts Service Number (CAS No.) 5462-81-7, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic oxime derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound belongs to the tetralin class, characterized by a fused ring system, which contributes to its diverse chemical reactivity and biological significance.
The molecular structure of 7-Methyltetralin-1-one oxime consists of a benzene ring fused with two cyclohexane rings, with a ketone group at the 1-position and an oxime functional group at the 4-position. The presence of the methyl substituent at the 7-position enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry. This structural configuration allows for various chemical modifications, enabling researchers to explore its pharmacological potential.
In recent years, 7-Methyltetralin-1-one oxime has been studied for its pharmacological properties, particularly in the context of central nervous system (CNS) disorders. Research has indicated that derivatives of this compound may exhibit neuroprotective effects, making it a promising candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's. The oxime group is known to interact with biological targets in unique ways, potentially leading to novel therapeutic strategies.
One of the most intriguing aspects of 7-Methyltetralin-1-one oxime is its role as a precursor in the synthesis of more complex molecules. Its structural framework provides a versatile platform for medicinal chemists to develop new drugs with improved efficacy and reduced side effects. The compound's ability to undergo selective functionalization makes it particularly useful in drug discovery programs aimed at targeting specific biological pathways.
Recent advancements in computational chemistry have also highlighted the potential of 7-Methyltetralin-1-one oxime as a scaffold for virtual screening. By leveraging high-throughput virtual screening techniques, researchers can rapidly identify analogs with enhanced pharmacological properties. This approach has accelerated the discovery process, allowing for more efficient development of new therapeutic agents.
The synthesis of 7-Methyltetralin-1-one oxime involves multi-step organic reactions, typically starting from commercially available precursors such as methyltetralone. The introduction of the oxime group is achieved through nucleophilic addition reactions, followed by dehydration steps to form the stable oxime derivative. These synthetic pathways have been optimized to ensure high yields and purity, making the compound accessible for further research and development.
From a biochemical perspective, 7-Methyltetralin-1-one oxime interacts with various enzymes and receptors, influencing cellular signaling pathways relevant to neurological and inflammatory conditions. Studies have shown that this compound can modulate the activity of enzymes involved in neurotransmitter metabolism, potentially offering therapeutic benefits in disorders characterized by neurotransmitter imbalances.
The pharmacokinetic profile of 7-Methyltetralin-1-one oxime is another area of interest. Its absorption, distribution, metabolism, and excretion (ADME) properties have been evaluated to assess its suitability for clinical applications. Preliminary data suggest that the compound exhibits moderate bioavailability and a reasonable half-life, indicating its potential for systemic delivery.
In conclusion, 7-Methyltetralin-1-one oxime (CAS No. 5462-81-7) represents a significant compound in pharmaceutical research due to its structural versatility and pharmacological potential. Its role as a precursor in drug synthesis and its interactions with biological targets make it a valuable asset in the quest for novel therapeutics. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of today's most challenging medical conditions.
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